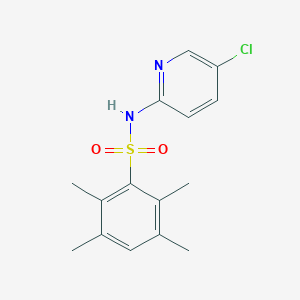
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide, also known as BML-275, is a selective inhibitor of the enzyme AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates glucose and lipid metabolism, making it an attractive target for drug development. BML-275 has been shown to have potential therapeutic applications in cancer, diabetes, and cardiovascular diseases.
作用機序
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide exerts its effects by inhibiting the activity of AMPK, which is a key regulator of cellular energy homeostasis. AMPK is activated in response to cellular stress, such as low glucose levels or high energy demand, and promotes energy conservation by inhibiting anabolic processes such as protein synthesis and fatty acid synthesis, while stimulating catabolic processes such as glucose uptake and fatty acid oxidation. By inhibiting AMPK, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide disrupts this energy balance and promotes anabolic processes, which can be beneficial in certain disease states.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects in preclinical models. In cancer, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In diabetes, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle, as well as reduce hepatic glucose production. In cardiovascular diseases, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to reduce inflammation, improve cardiac function, and reduce oxidative stress.
実験室実験の利点と制限
One advantage of N-(4-bromophenyl)-3-methoxy-4-methylbenzamide is its selectivity for AMPK, which reduces the risk of off-target effects. However, this selectivity also limits its potential therapeutic applications, as other kinases such as calcium/calmodulin-dependent protein kinase kinase (CaMKK) and transforming growth factor-β-activated kinase 1 (TAK1) also play important roles in cellular energy homeostasis. Another limitation of N-(4-bromophenyl)-3-methoxy-4-methylbenzamide is its poor solubility in aqueous solutions, which can complicate its use in in vitro assays.
将来の方向性
There are several potential future directions for research on N-(4-bromophenyl)-3-methoxy-4-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of AMPK, which could have broader therapeutic applications. Another area of interest is the investigation of the effects of N-(4-bromophenyl)-3-methoxy-4-methylbenzamide on other kinases and signaling pathways involved in cellular energy homeostasis. Finally, the potential use of N-(4-bromophenyl)-3-methoxy-4-methylbenzamide in combination with other drugs or therapies for cancer, diabetes, and cardiovascular diseases should be explored.
合成法
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide can be synthesized using a multi-step process starting from 4-bromoaniline and 3-methoxy-4-methylbenzoyl chloride. The first step involves the reaction of 4-bromoaniline with sodium hydroxide to form 4-bromoaniline hydrochloride. This is followed by the reaction of the resulting compound with 3-methoxy-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The final step involves the purification of the product by column chromatography.
科学的研究の応用
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been extensively studied in preclinical models of cancer, diabetes, and cardiovascular diseases. In cancer, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In diabetes, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle. In cardiovascular diseases, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to reduce inflammation and improve cardiac function in animal models of heart failure.
特性
製品名 |
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide |
|---|---|
分子式 |
C15H14BrNO2 |
分子量 |
320.18 g/mol |
IUPAC名 |
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide |
InChI |
InChI=1S/C15H14BrNO2/c1-10-3-4-11(9-14(10)19-2)15(18)17-13-7-5-12(16)6-8-13/h3-9H,1-2H3,(H,17,18) |
InChIキー |
VMFBKYTVBFMRNL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)OC |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine](/img/structure/B226173.png)






![ethyl 1,2-dimethyl-5-[(3,4,5-trimethoxybenzoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B226242.png)
